![molecular formula C17H14O3 B2763117 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde CAS No. 374912-51-3](/img/structure/B2763117.png)
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde
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Overview
Description
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to the benzofuran class of synthetic cannabinoids and has been found to have a high affinity for the CB1 receptor in the human brain. The purpose of
Scientific Research Applications
- Inhibition of Cell Growth : Compound 36, a substituted benzofuran, exhibits significant cell growth inhibitory effects across various cancer cell lines, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This suggests its promise as a potential therapeutic agent.
Antimicrobial Activity
Benzofuran compounds often display potent antibacterial properties. While specific studies on 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde are limited, its structural features make it a candidate for antimicrobial research .
Synthetic Applications
Researchers have developed novel methods for constructing benzofuran rings, including those related to 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde:
- Free Radical Cyclization Cascade : A unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. This method provides access to challenging structures .
- Proton Quantum Tunneling : Another approach involves constructing benzofuran rings through proton quantum tunneling. This method yields high yields and fewer side reactions, facilitating the creation of intricate benzofuran ring systems .
Drug Prospects
Given its biological activities, 5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde holds promise as a natural drug lead compound. Researchers continue to explore its potential therapeutic applications.
properties
IUPAC Name |
5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-17(12-6-4-3-5-7-12)14-9-15(19-2)13(10-18)8-16(14)20-11/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDELYQWIZDKRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)OC)C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-3-phenyl-1-benzofuran-6-carbaldehyde |
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